2,3-Dihydro-3alpha-methoxynimbolide
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Overview
Description
2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals. It is primarily metabolized through hydroxylation and oxidation reactions. This compound has been isolated from plants such as Eupatorium adenophorum, Eupatorium perfoliatum, and Eupatorium rugosum . It has a molecular formula of C28H34O8 and a molecular weight of 498.6 g/mol .
Scientific Research Applications
2,3-Dihydro-3alpha-methoxynimbolide has several scientific research applications, including:
Mechanism of Action
Target of Action
2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it exhibits potent cyto-toxicities against one or more cell lines .
Biochemical Pathways
This compound is known to activate caspases-3, -8, and -9, while increasing the ratio of Bax/Bcl-2 . This suggests that it induces apoptosis via both mitochondrial and death receptor pathways in certain cell lines .
Pharmacokinetics
This compound is primarily metabolized through hydroxylation and oxidation reactions . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in certain cell lines . This is achieved through the activation of caspases and the modulation of the Bax/Bcl-2 ratio .
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-3alpha-methoxynimbolide is primarily metabolized through hydroxylation and oxidation reactions . It exhibits potent cyto-toxicities against one or more cell lines . It activates caspases-3, -8, and -9, while increasing the ratio of Bax/Bcl-2 .
Cellular Effects
This compound has shown to induce apoptosis in various cell lines, including the stomach (AZ521) cancer cell line . It does this via both mitochondrial and death receptor pathways .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of caspases-3, -8, and -9, which are key enzymes in the apoptosis pathway . It also increases the ratio of Bax/Bcl-2, which is a crucial factor in the regulation of apoptosis .
Metabolic Pathways
This compound is primarily metabolized through hydroxylation and oxidation reactions
Preparation Methods
The preparation of 2,3-Dihydro-3alpha-methoxynimbolide involves synthetic routes and reaction conditions that are specific to its chemical structure. The compound can be synthesized through various organic reactions, including hydroxylation and oxidation . Industrial production methods for this compound are not widely documented, but it is typically produced for research purposes and not for human or veterinary use .
Chemical Reactions Analysis
2,3-Dihydro-3alpha-methoxynimbolide undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically hydroxylated or reduced derivatives of the original compound .
Comparison with Similar Compounds
2,3-Dihydro-3alpha-methoxynimbolide can be compared with other similar compounds, such as:
Withaferin-A: Another natural product that induces apoptosis in cancer cells but has different molecular targets and pathways.
Azadirachtin: A compound isolated from the neem tree with similar phytochemical properties but different biological activities.
The uniqueness of this compound lies in its specific mechanism of inducing apoptosis via both mitochondrial and death receptor pathways, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,14R,15S,18R)-6-(furan-3-yl)-14-methoxy-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-13-15(14-7-8-34-12-14)9-16-21(13)27(3)17(10-20(30)33-6)26(2)18(29)11-19(32-5)28(4)23(26)22(24(27)35-16)36-25(28)31/h7-8,12,15-17,19,22-24H,9-11H2,1-6H3/t15-,16-,17-,19-,22-,23-,24-,26+,27-,28-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAUBFPFAPQMD-LPLKPKLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C(CC5=O)OC)C)C)CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6([C@@H](CC5=O)OC)C)C)CC(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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